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Introduction
Leuhistin is a natural product originally isolated from the culture broth of Bacillus laterosporus

BMI156-14F1.[1][2][3] It is a competitive inhibitor of Aminopeptidase M (AP-M), also known as

CD13, a zinc-dependent metalloprotease.[1][2][3] AP-M is a multifunctional ectoenzyme

implicated in a variety of physiological and pathological processes, including cell migration,

angiogenesis, and signal transduction.[4][5] Leuhistin's potent and specific inhibition of AP-M's

enzymatic activity makes it an invaluable tool for studying the diverse roles of this key enzyme

in cellular function and disease.

This document provides detailed application notes and experimental protocols for utilizing

Leuhistin as a research tool to investigate aminopeptidase function.
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Property Value Reference

Chemical Formula C₁₁H₁₉N₃O₃ [6]

Molecular Weight 241.29 g/mol [6]

Structure

(2R,3S)-3-amino-2-hydroxy-2-

(1H-imidazol-4-ylmethyl)-5-

methylhexanoic acid

[6]

Appearance Colorless needles [2][3]

Solubility Soluble in water and methanol [2]

Mechanism of Action
Leuhistin acts as a competitive inhibitor of Aminopeptidase M.[1][2][3] This means that

Leuhistin binds to the active site of the enzyme, preventing the substrate from binding and

thus inhibiting the enzyme's catalytic activity. The inhibition is reversible.

Data Presentation: Inhibitory Activity of Leuhistin
Leuhistin exhibits strong inhibitory activity against Aminopeptidase M and weak inhibition

against Aminopeptidase A and B.[1][2][3]
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Aminopeptida
se Target

Inhibition
Constant (Ki)

Inhibitor
Concentration
for 50%
Inhibition
(IC50)

Notes Reference

Aminopeptidase

M (AP-M/CD13)
2.3 x 10⁻⁷ M Not Reported

Competitive

inhibitor
[1][2][3]

Aminopeptidase

A (AP-A)
Not Reported Weak Inhibition

Further

quantification not

specified in the

primary

literature.

[1][2][3]

Aminopeptidase

B (AP-B)
Not Reported Weak Inhibition

Further

quantification not

specified in the

primary

literature.

[1][2][3]

Experimental Protocols
Enzymatic Inhibition Assay for Aminopeptidase M
This protocol is adapted from a general colorimetric assay for aminopeptidase activity and can

be used to determine the inhibitory effect of Leuhistin.

Materials:

Purified Aminopeptidase M (porcine kidney or recombinant human)

Leuhistin

L-Leucine-p-nitroanilide (substrate)

Tricine buffer (50 mM, pH 8.0)

96-well microplate
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Microplate reader capable of measuring absorbance at 405 nm

Procedure:

Prepare Reagents:

Dissolve Leuhistin in Tricine buffer to create a stock solution. Prepare a series of dilutions

to test a range of concentrations.

Dissolve L-Leucine-p-nitroanilide in methanol to create a stock solution and then dilute in

Tricine buffer to the desired final concentration.

Dilute the purified Aminopeptidase M in Tricine buffer to the appropriate working

concentration.

Assay Setup:

In a 96-well plate, add the following to each well:

Tricine buffer

Leuhistin solution at various concentrations (or buffer for the control)

Aminopeptidase M solution

Pre-incubate the plate at 37°C for 15 minutes to allow Leuhistin to bind to the enzyme.

Initiate Reaction:

Add the L-Leucine-p-nitroanilide solution to each well to start the reaction.

Measure Absorbance:

Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute for

10-20 minutes) using a microplate reader. The increase in absorbance corresponds to the

production of p-nitroaniline.

Data Analysis:
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Calculate the initial reaction velocity (rate of change in absorbance) for each Leuhistin
concentration.

Plot the enzyme activity (as a percentage of the control) against the logarithm of the

Leuhistin concentration to determine the IC50 value.

To determine the Ki value for competitive inhibition, perform the assay with varying

concentrations of both the substrate and Leuhistin and analyze the data using a Dixon

plot or by fitting to the competitive inhibition equation.

Cell-Based Assay: Inhibition of Cancer Cell Migration
(Wound Healing Assay)
This protocol describes how to use Leuhistin to study the role of Aminopeptidase M in cancer

cell migration.

Materials:

Cancer cell line with high expression of CD13 (e.g., HT-1080 fibrosarcoma, U937 lymphoma)

Complete cell culture medium

Serum-free cell culture medium

Leuhistin

Sterile pipette tips (p200 or p1000) or a cell scraper

Microscope with a camera

Image analysis software (e.g., ImageJ)

Procedure:

Cell Seeding:

Seed the cancer cells in a 6-well or 12-well plate and grow them until they form a confluent

monolayer.
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Creating the "Wound":

Using a sterile pipette tip, create a straight scratch or "wound" in the center of the cell

monolayer.

Wash the wells gently with serum-free medium to remove any detached cells.

Treatment with Leuhistin:

Add fresh serum-free or low-serum medium containing different concentrations of

Leuhistin to the wells. Include a vehicle control (medium without Leuhistin).

Image Acquisition:

Immediately after adding the treatment, capture images of the wound in each well using a

microscope at low magnification (e.g., 4x or 10x). Mark the position of the image to ensure

the same field is imaged over time.

Incubate the plate at 37°C in a CO₂ incubator.

Capture images of the same wound areas at regular intervals (e.g., 6, 12, and 24 hours).

Data Analysis:

Measure the width or the area of the wound at each time point for all treatment conditions

using image analysis software.

Calculate the percentage of wound closure for each condition relative to the initial wound

area.

Compare the rate of wound closure in Leuhistin-treated cells to the control to determine

the effect of inhibiting AP-M on cell migration.

Cell-Based Assay: Inhibition of Cancer Cell Invasion
(Boyden Chamber Assay)
This protocol allows for the study of the effect of Leuhistin on the invasive potential of cancer

cells.
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Materials:

Cancer cell line with high expression of CD13

Boyden chamber inserts (e.g., Transwell®) with a porous membrane (typically 8 µm pores)

Matrigel™ or other basement membrane matrix

Serum-free cell culture medium

Complete cell culture medium (as a chemoattractant)

Leuhistin

Cotton swabs

Methanol for fixation

Crystal violet stain

Procedure:

Coating the Inserts:

Thaw Matrigel™ on ice and dilute it with cold serum-free medium.

Add the diluted Matrigel™ to the upper chamber of the Boyden chamber inserts and

incubate for at least 4 hours at 37°C to allow it to solidify.

Cell Preparation:

Culture the cancer cells to sub-confluency.

Harvest the cells and resuspend them in serum-free medium containing different

concentrations of Leuhistin or a vehicle control.

Assay Setup:
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Add complete medium (containing serum as a chemoattractant) to the lower wells of the

plate.

Place the Matrigel™-coated inserts into the wells.

Seed the cell suspension (containing Leuhistin or vehicle) into the upper chamber of the

inserts.

Incubation:

Incubate the plate at 37°C in a CO₂ incubator for a period that allows for cell invasion

(typically 12-48 hours, depending on the cell line).

Quantification of Invasion:

After incubation, remove the inserts from the wells.

Use a cotton swab to gently remove the non-invading cells from the upper surface of the

membrane.

Fix the invading cells on the lower surface of the membrane with methanol.

Stain the fixed cells with crystal violet.

Wash the inserts to remove excess stain and allow them to air dry.

Count the number of stained (invaded) cells on the membrane using a microscope.

Alternatively, the dye can be eluted and the absorbance measured.

Data Analysis:

Compare the number of invaded cells in the Leuhistin-treated groups to the control group

to determine the effect of AP-M inhibition on cell invasion.

Mandatory Visualizations
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Workflow for Aminopeptidase M Inhibition Assay using Leuhistin
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Prepare Substrate
(L-Leucine-p-nitroanilide)

Add Substrate

Prepare Aminopeptidase M

Pre-incubate at 37°C

Measure Absorbance at 405 nm

Calculate Reaction Rates

Plot % Inhibition vs. [Leuhistin]

Determine IC50

Click to download full resolution via product page

Caption: Workflow for determining the inhibitory activity of Leuhistin on Aminopeptidase M.
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Caption: Leuhistin inhibits the enzymatic cleavage of bioactive peptides by AP-M.
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Logical Workflow for Investigating AP-M Function using Leuhistin

Experimental Design

Outcome Analysis

Hypothesis:
AP-M enzymatic activity is involved in a cellular process (e.g., migration).

Control Group
(Vehicle)

Treatment Group
(Leuhistin)

Perform Cellular Assay
(e.g., Wound Healing, Invasion)

Measure Cellular Response

Compare Control vs. Treatment

Conclusion:
Role of AP-M enzymatic activity is supported or refuted.

Click to download full resolution via product page

Caption: Logical workflow for using Leuhistin to study AP-M's enzymatic role.

Conclusion

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b1674825?utm_src=pdf-body-img
https://www.benchchem.com/product/b1674825?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674825?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Leuhistin is a powerful and specific tool for researchers studying the enzymatic functions of

Aminopeptidase M (CD13). Its competitive inhibitory action allows for the targeted investigation

of AP-M's role in various biological processes. The protocols provided herein offer a starting

point for utilizing Leuhistin in enzymatic and cell-based assays to further elucidate the

multifaceted roles of this important ectoenzyme in health and disease. As a naturally derived

and well-characterized inhibitor, Leuhistin will continue to be a valuable reagent in the fields of

cell biology, oncology, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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